molecular formula C10H10ClF2NO4 B14035938 (R)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride

(R)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride

Cat. No.: B14035938
M. Wt: 281.64 g/mol
InChI Key: BZXWQHFLIHXKNA-FYZOBXCZSA-N
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Description

®-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a propanoic acid backbone with an amino group and a difluorobenzo dioxol moiety, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dioxol ring: This involves the reaction of a suitable precursor with difluorobenzene under specific conditions to form the dioxol ring.

    Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction.

    Formation of the propanoic acid backbone: This step involves the reaction of the intermediate with a suitable reagent to form the propanoic acid backbone.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and difluorobenzo dioxol groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its difluorobenzo dioxol moiety is particularly useful for probing the active sites of enzymes.

Medicine

In medicine, ®-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and difluorobenzo dioxol moiety play crucial roles in binding to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-yl)propanoic acid hydrochloride
  • 3-(6-(1-(2,2-Difluorobenzo[D][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid

Uniqueness

Compared to similar compounds, ®-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride stands out due to its specific substitution pattern and stereochemistry. These features confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10ClF2NO4

Molecular Weight

281.64 g/mol

IUPAC Name

(3R)-3-amino-3-(2,2-difluoro-1,3-benzodioxol-4-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H9F2NO4.ClH/c11-10(12)16-7-3-1-2-5(9(7)17-10)6(13)4-8(14)15;/h1-3,6H,4,13H2,(H,14,15);1H/t6-;/m1./s1

InChI Key

BZXWQHFLIHXKNA-FYZOBXCZSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)[C@@H](CC(=O)O)N.Cl

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C(CC(=O)O)N.Cl

Origin of Product

United States

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